

A Comparative Guide to the FTIR Spectrum of 2-(Chloromethyl)-4-methylaniline

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Compound of Interest

Compound Name: 2-(Chloromethyl)-4-methylaniline

Cat. No.: B8465793

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This guide provides a detailed interpretation of the expected Fourier-Transform Infrared (FTIR) spectrum of **2-(Chloromethyl)-4-methylaniline**. For researchers, scientists, and professionals in drug development, understanding the vibrational characteristics of this molecule is crucial for its identification and quality control. In the absence of a direct experimental spectrum, this document offers a robust comparison with structurally similar and commercially available alternatives: p-Toluidine and Benzyl Chloride. The analysis is supported by experimental data from existing literature and established spectroscopic principles.

Predicted FTIR Spectrum of 2-(Chloromethyl)-4-methylaniline: A Comparative Analysis

The FTIR spectrum of **2-(Chloromethyl)-4-methylaniline** is anticipated to exhibit a combination of vibrational modes characteristic of its primary functional groups: the aromatic amine, the substituted benzene ring, the methyl group, and the chloromethyl group. By comparing its expected peak positions with the experimental spectra of p-Toluidine and Benzyl Chloride, we can confidently assign the key vibrational bands.

p-Toluidine (4-methylaniline) serves as an excellent reference for the substituted aniline core. Its spectrum provides the characteristic frequencies for the N-H stretching and bending modes of the primary amine, the C-N stretching, and the vibrations of the methyl-substituted aromatic ring.

Benzyl Chloride offers insight into the vibrational modes of the chloromethyl group, specifically the C-Cl stretching and the CH₂ bending vibrations. It also displays typical aromatic C-H and C=C stretching frequencies.

The following table summarizes the expected and experimental FTIR absorption peaks for these three compounds.

Comparison of Key FTIR Absorption Peaks

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹) for 2-(Chloromethyl)-4-methylanilin e	p-Toluidine (Experimental, cm ⁻¹)	Benzyl Chloride (Experimental, cm ⁻¹)	Intensity
Amine (N-H)	N-H Asymmetric Stretch	3400-3500	~3433	N/A	Medium
	N-H Symmetric Stretch	3300-3400	~3356	N/A	Medium
	N-H Bend (Scissoring)	1600-1650	~1620	N/A	Medium-Strong
Aromatic Ring	C-H Stretch	3000-3100	~3025	3030-3090	Medium-Weak
C=C Stretch (in-ring)	1500-1600	~1510, ~1600	~1495, ~1600		Medium-Strong
C-H Out-of-plane Bend	800-850 (1,2,4-trisubstituted)	~810	~700-770 (monosubstituted)	Strong	
Alkyl Groups	C-H Stretch (Methyl & Methylene)	2850-3000	~2920, ~2860	~2960, ~2870	Medium
	C-H Bend (Methyl)	~1450, ~1380	~1460, ~1380	N/A	Medium
	C-H Bend (Methylene)	~1465	N/A	~1450	Medium
Chloromethyl Group	C-Cl Stretch	650-800	N/A	~670, ~705	Strong

CH ₂ Wag	1250-1270	N/A	~1263	Medium	
Aromatic C-N	C-N Stretch	1250-1350	~1270	N/A	Medium-Strong

Note: Experimental values are approximate and can vary based on the sampling method and instrument resolution.

Experimental Protocol: Acquiring an FTIR Spectrum

The following is a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like **2-(Chloromethyl)-4-methylaniline** using the KBr pellet method.

Materials and Equipment:

- Fourier-Transform Infrared (FTIR) Spectrometer
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- Potassium Bromide (KBr), spectroscopy grade, dried overnight at 110°C
- Sample: **2-(Chloromethyl)-4-methylaniline** (1-2 mg)
- Spatula
- Infrared lamp (optional, for keeping KBr dry)

Procedure:

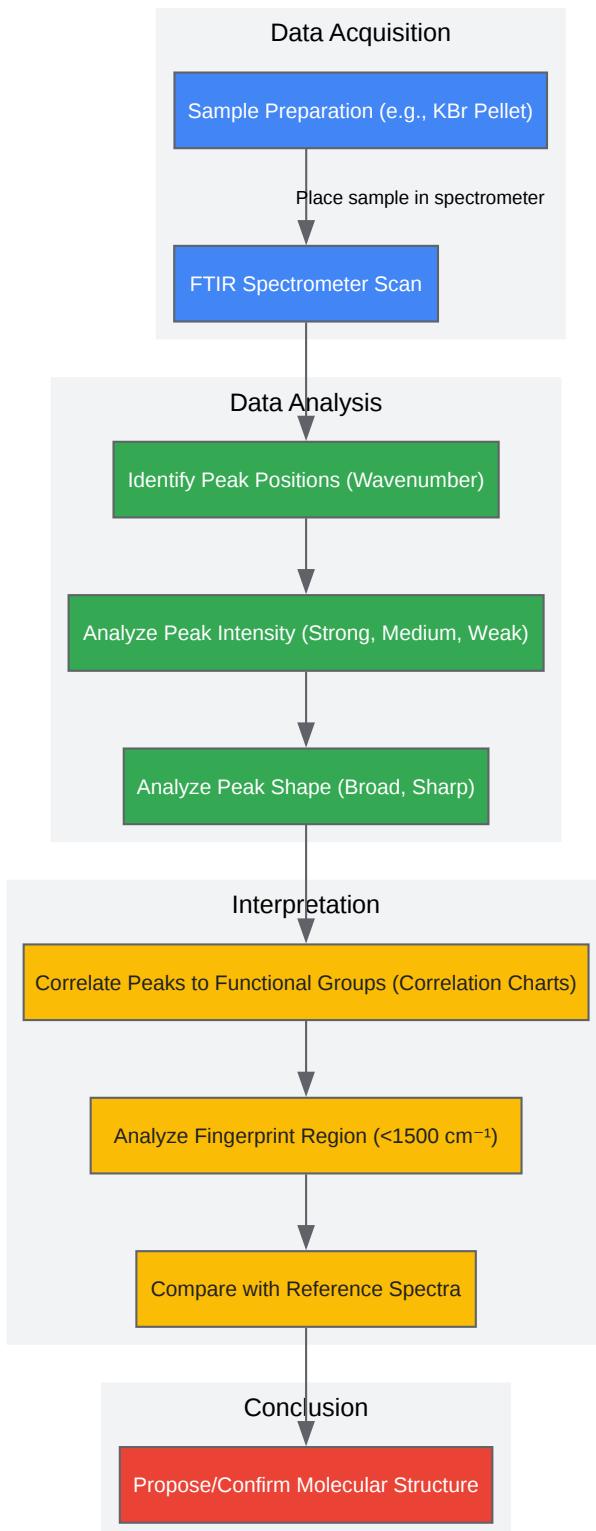
- Background Spectrum: Ensure the sample chamber of the FTIR spectrometer is empty and clean. Run a background scan to account for atmospheric CO₂ and H₂O.
- Sample Preparation:
 - Place approximately 100-200 mg of dry KBr into the agate mortar.

- Add 1-2 mg of the **2-(Chloromethyl)-4-methylaniline** sample to the KBr.
- Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.
- Pellet Formation:
 - Transfer a small amount of the KBr/sample mixture into the pellet-forming die.
 - Ensure the powder is evenly distributed.
 - Place the die into the hydraulic press.
 - Apply pressure (typically 8-10 tons) for 1-2 minutes. The resulting pellet should be thin and transparent.
- Sample Analysis:
 - Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Acquire the FTIR spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000-400 cm^{-1} .
- Data Processing:
 - The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm^{-1}).
 - Label the significant peaks and compare them with the expected values.

Logical Workflow for FTIR Spectrum Interpretation

The following diagram illustrates the systematic process of interpreting an FTIR spectrum, from initial data acquisition to final structural elucidation.

FTIR Spectrum Interpretation Workflow

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